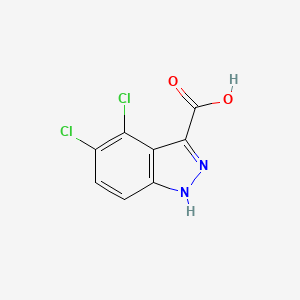
4,5-Dichloro-1H-indazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-1H-indazole-3-carboxylic acid typically involves the reaction of 4,5-dichloro-1H-indazole with a carboxylating agent. One common method includes the use of anhydrous acetic acid and phosphorus oxychloride under reflux conditions. The reaction is carried out at 90°C for 14 hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dichloro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions to form larger heterocyclic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted indazoles, amines, and larger heterocyclic compounds.
Aplicaciones Científicas De Investigación
4,5-Dichloro-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,5-Dichloro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit cell growth by blocking specific signaling pathways involved in cell proliferation .
Comparación Con Compuestos Similares
- 1H-Indazole-3-carboxylic acid
- 5-Chloro-1H-indazole-3-carboxylic acid
- 4,5-Dichloro-1H-imidazole-2-carboxylic acid
Comparison: 4,5-Dichloro-1H-indazole-3-carboxylic acid is unique due to the presence of two chlorine atoms at positions 4 and 5, which enhances its reactivity and potential biological activities compared to other similar compounds . The dichloro substitution pattern also makes it a valuable intermediate in the synthesis of more complex molecules.
Propiedades
Fórmula molecular |
C8H4Cl2N2O2 |
|---|---|
Peso molecular |
231.03 g/mol |
Nombre IUPAC |
4,5-dichloro-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-3-1-2-4-5(6(3)10)7(8(13)14)12-11-4/h1-2H,(H,11,12)(H,13,14) |
Clave InChI |
HBSOKMAQOIKMAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1NN=C2C(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




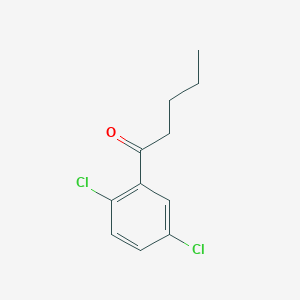
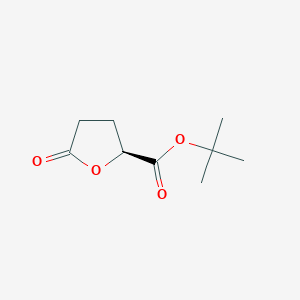
![2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13031331.png)

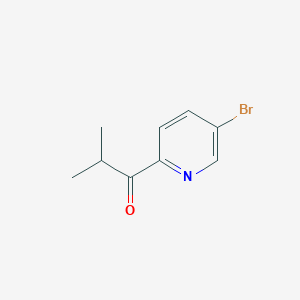
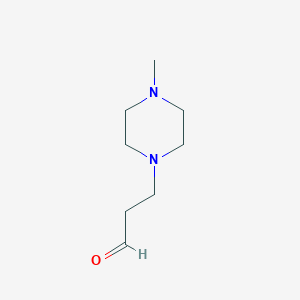
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-4-YL-acetic acid](/img/structure/B13031352.png)
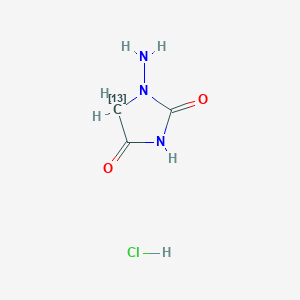

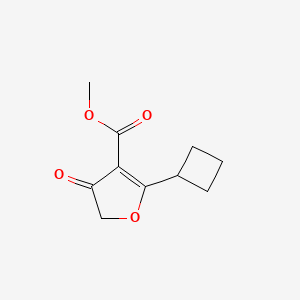

![5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide](/img/structure/B13031388.png)
